(4E)-2-(4-chlorophenyl)-4-[(3-ethoxy-5-iodo-4-methoxyphenyl)methylidene]-1,3-oxazol-5-one
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Overview
Description
(4E)-2-(4-chlorophenyl)-4-[(3-ethoxy-5-iodo-4-methoxyphenyl)methylidene]-1,3-oxazol-5-one is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, an ethoxy-iodo-methoxyphenyl group, and an oxazol-5-one ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-2-(4-chlorophenyl)-4-[(3-ethoxy-5-iodo-4-methoxyphenyl)methylidene]-1,3-oxazol-5-one typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then combined under specific conditions to form the final product. Common reagents used in the synthesis include chlorobenzene, ethoxyiodobenzene, and methoxybenzaldehyde. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and flow rates, leading to higher yields and purity of the final product. Optimization of reaction conditions is crucial to achieve efficient production on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
(4E)-2-(4-chlorophenyl)-4-[(3-ethoxy-5-iodo-4-methoxyphenyl)methylidene]-1,3-oxazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
(4E)-2-(4-chlorophenyl)-4-[(3-ethoxy-5-iodo-4-methoxyphenyl)methylidene]-1,3-oxazol-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (4E)-2-(4-chlorophenyl)-4-[(3-ethoxy-5-iodo-4-methoxyphenyl)methylidene]-1,3-oxazol-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The pathways involved in its mechanism of action can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (4E)-2-(4-chlorophenyl)-4-[(3-ethoxy-5-iodo-4-methoxyphenyl)methylidene]-1,3-oxazol-5-one can be compared with other oxazole derivatives that have similar structural features.
- Compounds such as (4E)-2-(4-bromophenyl)-4-[(3-ethoxy-5-iodo-4-methoxyphenyl)methylidene]-1,3-oxazol-5-one and (4E)-2-(4-fluorophenyl)-4-[(3-ethoxy-5-iodo-4-methoxyphenyl)methylidene]-1,3-oxazol-5-one share similar core structures but differ in their substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
(4E)-2-(4-chlorophenyl)-4-[(3-ethoxy-5-iodo-4-methoxyphenyl)methylidene]-1,3-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClINO4/c1-3-25-16-10-11(8-14(21)17(16)24-2)9-15-19(23)26-18(22-15)12-4-6-13(20)7-5-12/h4-10H,3H2,1-2H3/b15-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZNSKRXNUCERY-OQLLNIDSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Cl)I)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)OC(=N2)C3=CC=C(C=C3)Cl)I)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClINO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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